Tert-butyl (3-(4-bromophenoxy)phenyl)carbamate
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Overview
Description
tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromophenoxy)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include phenolic compounds or quinones.
Reduction Reactions: Products include reduced phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable carbamate bonds makes it useful in the design of enzyme inhibitors and probes .
Medicine
It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings. Its reactivity and stability make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate involves the formation of stable carbamate bonds with target molecules. This interaction can inhibit the activity of enzymes by blocking their active sites or modifying their structure . The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used as a protecting group for amines.
tert-Butyl N-(4-bromobutyl)carbamate: Another brominated carbamate with similar reactivity.
Uniqueness
tert-Butyl N-[3-(4-bromophenoxy)phenyl]carbamate is unique due to the presence of the 4-bromophenoxy group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in applications where selective reactivity is required .
Properties
Molecular Formula |
C17H18BrNO3 |
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Molecular Weight |
364.2 g/mol |
IUPAC Name |
tert-butyl N-[3-(4-bromophenoxy)phenyl]carbamate |
InChI |
InChI=1S/C17H18BrNO3/c1-17(2,3)22-16(20)19-13-5-4-6-15(11-13)21-14-9-7-12(18)8-10-14/h4-11H,1-3H3,(H,19,20) |
InChI Key |
FUEWMIWSPBKIAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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